molecular formula C11H15F2N3 B12081160 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine

4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine

Katalognummer: B12081160
Molekulargewicht: 227.25 g/mol
InChI-Schlüssel: WVTVSSBNUQOENV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine is an organic compound with a unique structure that includes a piperidine ring substituted with two fluorine atoms and a benzene ring with two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4,4-difluoropiperidine with benzene-1,2-diamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine
  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
  • 4-(Piperidin-1-yl)benzene-1,2-diamine

Uniqueness

4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine is unique due to the presence of the difluoropiperidine moiety, which imparts distinct chemical and physical properties. This makes it different from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C11H15F2N3

Molekulargewicht

227.25 g/mol

IUPAC-Name

4-(4,4-difluoropiperidin-1-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H15F2N3/c12-11(13)3-5-16(6-4-11)8-1-2-9(14)10(15)7-8/h1-2,7H,3-6,14-15H2

InChI-Schlüssel

WVTVSSBNUQOENV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)C2=CC(=C(C=C2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.